![molecular formula C9H16ClN B13156196 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13156196.png)
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-8-azabicyclo[321]octane is a bicyclic compound that features a unique structure with a chlorine atom attached to an ethyl group, which is further connected to an azabicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in intramolecular [3 + 2] nitrone cycloaddition reactions, leading to the formation of complex bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: These reactions often occur under catalyst-free conditions, making them operationally simple and efficient.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Cycloaddition Reactions: The major products are bicyclic isoxazolidines.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific chemical reactions that can modulate biological activities. For example, its ability to undergo cycloaddition reactions can lead to the formation of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
- Oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeletons
Uniqueness
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane stands out due to its specific chlorine substitution and the azabicyclo[3.2.1]octane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H16ClN |
|---|---|
Poids moléculaire |
173.68 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16ClN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 |
Clé InChI |
YXRPPXKTZSSRLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


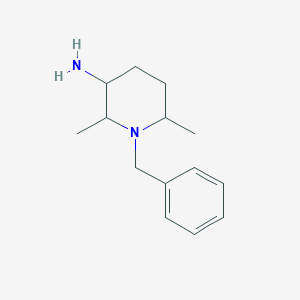
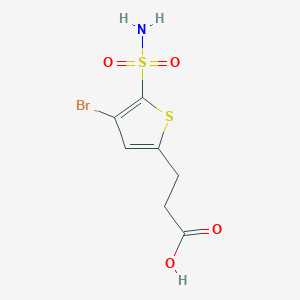
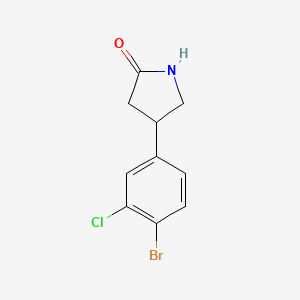

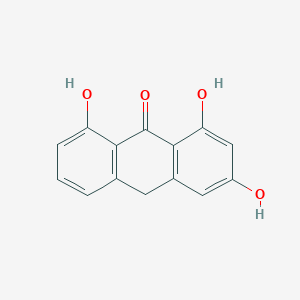
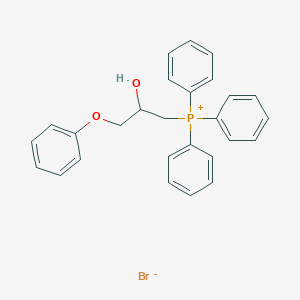
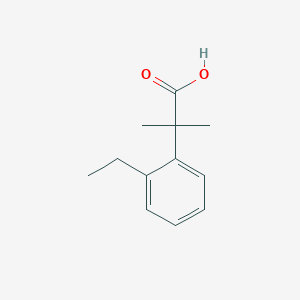

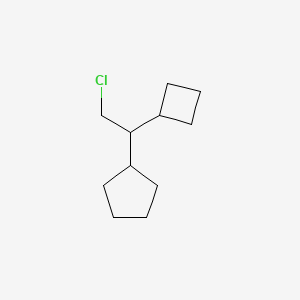
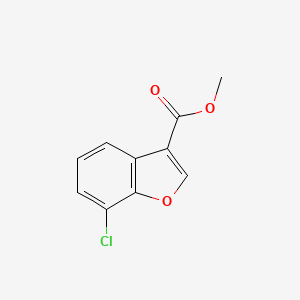
![(R)-1-((3aR,5R,6S,6aR)-6-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13156175.png)
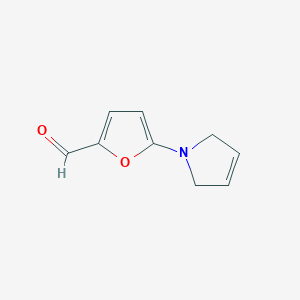
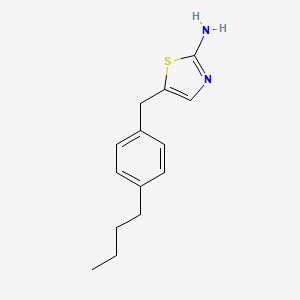
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13156191.png)
